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An In-Depth Technical Guide to 7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine

Authored by: A Senior Application Scientist
This document provides a comprehensive technical overview of 7-Bromo-[1]triazolo[1,5-

a]pyridin-2-amine, a heterocyclic compound of interest to researchers in medicinal chemistry

and drug development. This guide details its chemical identity, synthesis, and potential

applications, contextualized with insights into its role as a versatile chemical scaffold.

Introduction and Strategic Importance
7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine belongs to the fused heterocyclic family of

triazolopyridines. This class of compounds is structurally related to the well-

studied[1]triazolo[1,5-a]pyrimidines, which are recognized as purine isosteres and have

demonstrated significant versatility in drug design.[2] The strategic placement of a bromine

atom on the pyridine ring and an amine group on the triazole ring makes this molecule a highly

valuable building block. The bromine atom serves as a key functional handle for introducing

molecular diversity through various cross-coupling reactions, while the amine group offers a

site for further derivatization. This guide will elucidate the foundational chemical data, synthesis

protocols, and the rationale behind its potential use in discovery pipelines.

Chemical Identity and Physicochemical Properties
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Precise identification is paramount for reproducibility in research. The fundamental identifiers

and computed properties of 7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine are summarized below.

Table 1: Core Compound Identifiers
Identifier Value Source

IUPAC Name
7-bromo-[1]triazolo[1,5-

a]pyridin-2-amine
[3]

CAS Number 882521-63-3 [4][5]

InChIKey
DAYYXZOMYRSLBX-

UHFFFAOYSA-N
[3]

InChI

1S/C6H5BrN4/c7-4-1-2-11-

5(3-4)9-6(8)10-11/h1-3H,

(H2,8,10)

[3]

SMILES Nc1nc2cc(Br)ccn2n1

Molecular Formula C6H5BrN4 [3][5]

Molecular Weight 213.03 g/mol [5]

Monoisotopic Mass 211.96976 Da [3]

Table 2: Physicochemical Data
Property Value Notes

Physical Form Solid

Melting Point 190-192°C [4]

Predicted XlogP 1.1 A measure of lipophilicity.[3]

Storage Class 11 - Combustible Solids

Synthesis and Purification Protocol
The synthesis of 7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine can be achieved from the

commercially available 4-bromopyridin-2-amine. The described pathway involves the formation
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of a thiourea intermediate, followed by cyclization with hydroxylamine.[4]

Diagram 1: Synthetic Workflow

Step 1: Thiourea Formation

Step 2: Cyclization

4-Bromopyridin-2-amine

1-Ethoxycarbonyl-3-(4-bromo-pyridin-2-yl)-thiourea

+

Ethoxycarbonyl isothiocyanate

7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine

+

Hydroxylamine Hydrochloride

Click to download full resolution via product page

Caption: Synthetic pathway from 4-bromopyridin-2-amine.

Step-by-Step Experimental Protocol
This protocol is based on the synthetic route described in the literature.[4]

Part 1: Synthesis of 1-Ethoxycarbonyl-3-(4-bromo-pyridin-2-yl)-thiourea (Intermediate C)

To a solution of 4-bromopyridin-2-amine (1 equivalent) in a suitable aprotic solvent (e.g.,

anhydrous Tetrahydrofuran), add ethoxycarbonyl isothiocyanate (1.1 equivalents).

Stir the reaction mixture at room temperature for 4-6 hours or until TLC analysis indicates

complete consumption of the starting amine.

Concentrate the reaction mixture under reduced pressure.
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The resulting crude thiourea intermediate can often be used in the next step without further

purification. If necessary, purify by silica gel chromatography.

Part 2: Synthesis of 7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine (Final Product E)

Dissolve the crude thiourea intermediate (1 equivalent) in a suitable solvent such as ethanol.

Add hydroxylamine hydrochloride (2-3 equivalents) to the mixture.

Heat the reaction mixture to reflux (approximately 78°C for ethanol) for 24 hours.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, remove the solvent by distillation under reduced pressure.

Add water to the residue and stir for 10-15 minutes to form a suspension.

Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.

The resulting product is obtained as a light yellow solid.[4] A reported yield for this process is

87.4%.[4]

Analytical Characterization
Validation of the compound's identity and purity is critical. Key analytical data points are

outlined below.

Mass Spectrometry: The electrospray ionization (ESI) mass spectrum should show peaks

corresponding to the protonated molecule ([M+H]+). Due to the natural isotopic abundance

of bromine (79Br and 81Br), a characteristic doublet of peaks with approximately equal

intensity will be observed at m/z = 213.0 and 215.0.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons

on the pyridine ring and a broad singlet for the amine (-NH₂) protons.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/37818533
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB81560271.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB81560271.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB81560271.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1443150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR: The carbon spectrum will show signals corresponding to the six carbon atoms in

the heterocyclic core.

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands

for N-H stretching of the amine group (typically in the 3300-3500 cm⁻¹ region) and C=N

stretching vibrations.

Though Sigma-Aldrich notes that they do not collect analytical data for this specific product,

these standard techniques are essential for any researcher synthesizing or using this

compound to confirm its identity and purity.

Applications in Drug Discovery and Chemical
Biology
The true value of 7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine lies in its potential as a scaffold and

intermediate in the synthesis of larger, more complex molecules for drug discovery.

Bioisostere and Scaffold Hopping
The[1]triazolo[1,5-a]pyrimidine scaffold, a close analogue of the title compound's core, is a

well-established purine bio-isostere.[2] This structural mimicry allows molecules containing this

core to interact with biological targets that normally bind purines, such as kinases and

polymerases. This makes 7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine an attractive starting point

for developing inhibitors for these enzyme classes.

Utility as a Chemical Building Block
The bromine atom at the 7-position is the key to its utility. It provides a reactive site for

palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-

Hartwig reactions. These reactions are cornerstones of modern medicinal chemistry, enabling

the efficient formation of carbon-carbon and carbon-heteroatom bonds.

Diagram 2: Role in Library Synthesis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/37818533
https://pubchem.ncbi.nlm.nih.gov/compound/37818533
https://pmc.ncbi.nlm.nih.gov/articles/PMC6394845/
https://pubchem.ncbi.nlm.nih.gov/compound/37818533
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1443150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7-Bromo-triazolo[1,5-a]
pyridin-2-amine

Suzuki Coupling
(Pd Catalyst)

Boronic Acid / Ester
(R-B(OH)2)

7-Aryl-triazolo[1,5-a]
pyridin-2-amine

(Diverse Library)

Click to download full resolution via product page

Caption: Use in Suzuki coupling for library generation.

This strategic functionalization allows for the rapid generation of a library of analogues where

the bromine atom is replaced by a wide variety of aryl, heteroaryl, or alkyl groups. This

approach is fundamental to exploring the structure-activity relationship (SAR) of a new

chemical series.

Safety and Handling
As with all laboratory chemicals, 7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine should be handled

with appropriate care in a well-ventilated fume hood.[5] Personal protective equipment (PPE),

including safety glasses, gloves, and a lab coat, is mandatory. While specific GHS hazard data

for this exact compound is not readily available, a related compound, 7-bromo-[1]triazolo[1,5-

a]pyridine (lacking the 2-amino group), is classified as harmful if swallowed, and causes skin

and serious eye irritation.[1] It is prudent to assume similar hazards for the title compound.

Conclusion
7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine is more than a simple chemical entity; it is a

strategically designed building block for advanced chemical synthesis. Its InChIKey,

DAYYXZOMYRSLBX-UHFFFAOYSA-N, provides a unique digital identifier for this valuable

research tool.[3] The combination of a privileged heterocyclic core, a versatile amine group,

and a reactive bromine handle makes it an ideal starting material for generating diverse

chemical libraries aimed at discovering novel therapeutics. The synthetic route is

straightforward and high-yielding, ensuring its accessibility for the broader research community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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Contact
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